Moxaverine hydrochloride is classified under the category of pharmaceutical agents used for treating vascular disorders. Its IUPAC name is 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride, and it has a CAS number of 1163-37-7. The compound's molecular formula is with a molar mass of approximately 307.393 g/mol .
The synthesis of moxaverine hydrochloride typically involves the reaction of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline with hydrochloric acid. This process can be summarized as follows:
Moxaverine hydrochloride features a complex molecular structure characterized by its isoquinoline backbone:
Moxaverine hydrochloride can engage in various chemical reactions:
Moxaverine hydrochloride acts primarily as a phosphodiesterase inhibitor:
Moxaverine hydrochloride exhibits several notable physical and chemical properties:
Moxaverine hydrochloride has various scientific and therapeutic applications:
Ongoing studies continue to explore the pharmacological properties of moxaverine hydrochloride, particularly its effects on blood rheology and potential applications in treating ischemic conditions.
Papaverine, a benzylisoquinoline alkaloid isolated from Papaver somniferum L. (opium poppy), emerged in the late 19th century as a potent smooth muscle relaxant and vasodilator. Its structure—1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline—features four methoxy groups and a tertiary nitrogen atom but lacks analgesic properties typical of other opium alkaloids [5] [7]. Early pharmacological studies revealed papaverine’s mechanism as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels to induce vascular relaxation [5]. However, clinical limitations such as short half-life (~2 hours), transient efficacy, and risks of intracranial pressure elevation during intra-arterial administration spurred research into structural analogues [1].
In the mid-20th century, chemists systematically modified papaverine’s isoquinoline core to enhance stability, selectivity, and bioavailability. Key strategies included:
Table 1: Structural Evolution of Papaverine Analogues
Compound | R1 Substituent | R3 Substituent | Key Pharmacological Improvement |
---|---|---|---|
Papaverine | H | H | Non-selective PDE inhibition |
Moxaverine | H | Ethyl | Enhanced PDE III/IV selectivity |
3-Propyl analogue | H | Propyl | Increased metabolic stability |
Moxaverine’s synthesis leverages classic isoquinoline ring-forming reactions, optimized for scalability and purity. Two industrial routes dominate:
Bischler–Napieralski Cyclization
Direct Cyclization via Ritter Reaction
Table 2: Comparison of Synthetic Routes for Moxaverine
Method | Yield | Purity | Key Advantage |
---|---|---|---|
Bischler–Napieralski | 45% | >98% | High regioselectivity |
Ritter reaction | 65% | >95% | Fewer steps, lower cost |
The free base is converted to moxaverine hydrochloride by dissolution in ethanol/HCl followed by anti-solvent crystallization with diethyl ether [4].
SAR analyses reveal critical structural determinants for vasodilatory efficacy in benzylisoquinolines:
Isoquinoline Core Modifications
Role of the 3-Ethyl Group
Hybrid Analogues
Manufacturing moxaverine hydrochloride at scale faces three key challenges:
1. Impurity Profiling
2. Crystallization Optimization
3. Analytical Validation
Table 3: Industrial Specifications for Moxaverine Hydrochloride
Parameter | Specification | Test Method |
---|---|---|
Purity (HPLC) | ≥99.5% | USP <621> |
Residual solvents | <500 ppm ethanol | GC-FID |
Particle size (D90) | 100–150 μm | Laser diffraction |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0